molecular formula C9H6N2S2 B1193922 2,4-Tolylene diisothiocyanate CAS No. 4891-66-1

2,4-Tolylene diisothiocyanate

Cat. No.: B1193922
CAS No.: 4891-66-1
M. Wt: 206.3 g/mol
InChI Key: NNMVCFPMIBOZCL-UHFFFAOYSA-N
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Description

2,4-Tolylene diisothiocyanate, also known as 4-methyl-1,3-phenylene diisothiocyanate, is an organic compound with the molecular formula C9H6N2S2. It is a derivative of toluene, where two hydrogen atoms in the benzene ring are replaced by isothiocyanate groups. This compound is primarily used in the synthesis of various polymers and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Tolylene diisothiocyanate can be synthesized through the reaction of 2,4-toluenediamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction is as follows:

C7H6(NH2)2+CSCl2C7H6(NCS)2+2HCl\text{C}_7\text{H}_6(\text{NH}_2)_2 + \text{CSCl}_2 \rightarrow \text{C}_7\text{H}_6(\text{NCS})_2 + 2\text{HCl} C7​H6​(NH2​)2​+CSCl2​→C7​H6​(NCS)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous exposure.

Chemical Reactions Analysis

Types of Reactions: 2,4-Tolylene diisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

    Addition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions:

    Amines: React with this compound to form thiourea derivatives under mild conditions.

    Alcohols: React to form thiocarbamates, typically requiring a base such as triethylamine to facilitate the reaction.

Major Products Formed:

    Thiourea Derivatives: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2,4-Tolylene diisothiocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including polymers and heterocycles.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and coatings, as well as in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-tolylene diisothiocyanate involves the reactivity of the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being modified.

Comparison with Similar Compounds

    1,4-Phenylene diisothiocyanate: Another isothiocyanate derivative with similar reactivity but different substitution pattern on the benzene ring.

    Tolylene-2,6-diisothiocyanate: An isomer of 2,4-tolylene diisothiocyanate with the isothiocyanate groups in different positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to form stable thiourea and thiocarbamate derivatives makes it particularly valuable in organic synthesis and polymer chemistry.

Properties

IUPAC Name

2,4-diisothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVCFPMIBOZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197639
Record name Isothiocyanic acid, 4-methyl-m-phenylene ester
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4891-66-1
Record name Benzene, 2,4-diisothiocyanato-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4891-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Toluene 2,4-diisothiocyanate
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Record name NSC511742
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511742
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Record name Isothiocyanic acid, 4-methyl-m-phenylene ester
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Record name 2,4-Tolylene diisothiocyanate
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Record name TOLUENE 2,4-DIISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The title mentions "Preparation and Reactions of 2,4-Tolylene diisothiocyanate". Could you elaborate on the typical reactions this compound undergoes and their significance?

A1: this compound, being a diisocyanate, is highly reactive due to the presence of two electrophilic -N=C=S (isothiocyanate) groups. These groups readily react with nucleophiles like amines, alcohols, and thiols. []

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